molecular formula C4H5F5O2 B1594298 Pentafluoropropionaldehyde methyl hemiacetal CAS No. 59872-84-3

Pentafluoropropionaldehyde methyl hemiacetal

Cat. No.: B1594298
CAS No.: 59872-84-3
M. Wt: 180.07 g/mol
InChI Key: FHGKXFQZUUSHPB-UHFFFAOYSA-N
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Description

Pentafluoropropionaldehyde methyl hemiacetal is a perfluorinated compound with the chemical formula C₄H₅F₅O₂ . It is known for its use as a propellant in aerosol inhalation products and has applications in various research fields . The compound is characterized by its unique structure, which includes a hemiacetal functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoropropionaldehyde methyl hemiacetal can be synthesized through the reaction of pentafluoropropionaldehyde with methanol. The reaction typically involves the following steps :

    Protonation of the carbonyl group: The carbonyl group of pentafluoropropionaldehyde is protonated using an acid catalyst.

    Nucleophilic attack by methanol: Methanol acts as a nucleophile and attacks the protonated carbonyl group.

    Formation of hemiacetal: The intermediate formed undergoes deprotonation to yield this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Pentafluoropropionaldehyde methyl hemiacetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentafluoropropionaldehyde methyl hemiacetal has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pentafluoropropionaldehyde ethyl hemiacetal
  • Pentafluoropropionaldehyde hydrate
  • Pentafluoropropionaldehyde methyl ether

Uniqueness

Pentafluoropropionaldehyde methyl hemiacetal is unique due to its specific structure and properties, which include high stability and reactivity in various chemical reactions. Its perfluorinated nature also makes it distinct from other hemiacetals .

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O2/c1-11-2(10)3(5,6)4(7,8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGKXFQZUUSHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886373
Record name Pentafluoropropionaldehyde methyl hemiacetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59872-84-3
Record name 2,2,3,3,3-Pentafluoro-1-methoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59872-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy-
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Record name Pentafluoropropionaldehyde methyl hemiacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-pentafluoro-1-methoxypropanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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